Delphinidin 3-arabinoside cation
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Overview
Description
Delphinidin 3-arabinoside cation is a naturally occurring anthocyanin, a type of flavonoid pigment found in various fruits and vegetables. It is responsible for the vibrant purple and blue colors in plants such as berries, eggplants, and grapes. This compound is known for its antioxidant properties and potential health benefits, including anti-inflammatory and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Delphinidin 3-arabinoside cation can be synthesized through chemical glycosylation of delphinidin with arabinose. The reaction typically involves the use of a glycosyl donor, such as arabinose, and a glycosyl acceptor, such as delphinidin, in the presence of a catalyst like trifluoromethanesulfonic acid. The reaction is carried out under mild conditions to prevent degradation of the sensitive anthocyanin structure .
Industrial Production Methods
Industrial production of this compound involves extraction from natural sources, such as berries and other pigmented fruits. The extraction process includes maceration, filtration, and purification steps to isolate the desired anthocyanin. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Delphinidin 3-arabinoside cation undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the anthocyanin to its colorless leucoanthocyanin form.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different glycosides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Glycosyl donors like arabinose and catalysts like trifluoromethanesulfonic acid are employed
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Leucoanthocyanins.
Substitution: Various glycosides, including delphinidin 3-arabinoside
Scientific Research Applications
Delphinidin 3-arabinoside cation has a wide range of scientific research applications:
Chemistry: Used as a natural dye and pH indicator due to its color-changing properties.
Biology: Studied for its antioxidant and anti-inflammatory effects on cellular processes.
Medicine: Investigated for its potential anticancer properties, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells.
Industry: Utilized in the food and cosmetic industries for its natural coloring properties and health benefits .
Mechanism of Action
Delphinidin 3-arabinoside cation exerts its effects through various molecular mechanisms:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).
Anticancer Properties: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways like the PI3K/Akt and MAPK pathways .
Comparison with Similar Compounds
Delphinidin 3-arabinoside cation is unique among anthocyanins due to its specific glycosylation with arabinose. Similar compounds include:
Delphinidin 3-glucoside: Glycosylated with glucose, known for its stability and bioavailability.
Delphinidin 3-rutinoside: Glycosylated with rutinose, noted for its enhanced antioxidant properties.
Delphinidin 3-galactoside: Glycosylated with galactose, studied for its anti-inflammatory effects
Properties
CAS No. |
28500-01-8 |
---|---|
Molecular Formula |
C20H19O11+ |
Molecular Weight |
435.4 g/mol |
IUPAC Name |
(2S,3R,4S,5S)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C20H18O11/c21-8-3-10(22)9-5-15(31-20-18(28)17(27)13(25)6-29-20)19(30-14(9)4-8)7-1-11(23)16(26)12(24)2-7/h1-5,13,17-18,20,25,27-28H,6H2,(H4-,21,22,23,24,26)/p+1/t13-,17-,18+,20-/m0/s1 |
InChI Key |
XZUBZVMZVWFBNE-NTCOEUGSSA-O |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C(=C4)O)O)O)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C(=C4)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
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